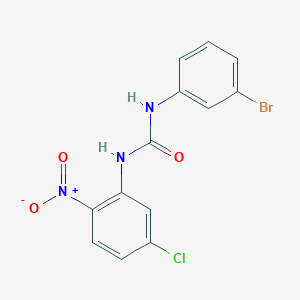
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with bromophenyl and chloronitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-nitroaniline in the presence of a suitable coupling agent. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The urea backbone can be modified through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted urea derivatives.
Substitution: Formation of various substituted phenylurea compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-3-(4-chlorophenyl)urea
- 1-(3-Bromophenyl)-3-(2-nitrophenyl)urea
- 1-(4-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea
Uniqueness
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is unique due to the specific positioning of the bromine, chlorine, and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.
Properties
CAS No. |
827325-69-9 |
|---|---|
Molecular Formula |
C13H9BrClN3O3 |
Molecular Weight |
370.58 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(5-chloro-2-nitrophenyl)urea |
InChI |
InChI=1S/C13H9BrClN3O3/c14-8-2-1-3-10(6-8)16-13(19)17-11-7-9(15)4-5-12(11)18(20)21/h1-7H,(H2,16,17,19) |
InChI Key |
SDDAUARQYMNCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















